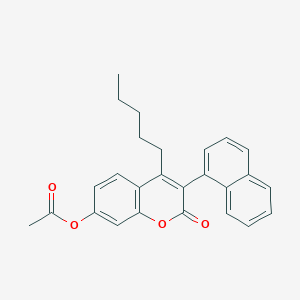
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate, also known as NAK-8, is a synthetic compound that belongs to the class of chromenones. It has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer biology and neuropharmacology.
科学研究应用
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate has been studied for its potential applications in cancer biology, particularly in the inhibition of cancer cell growth and induction of apoptosis. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and play a critical role in cancer development and progression. This compound has also been studied for its potential applications in neuropharmacology, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate exerts its biological effects by inhibiting the activity of HDACs, which leads to the hyperacetylation of histones and the upregulation of genes involved in apoptosis and cell cycle arrest. It also activates the extrinsic apoptotic pathway by upregulating the expression of death receptors such as Fas and TRAIL. In addition, this compound has been shown to inhibit the activity of protein kinase C (PKC), which plays a critical role in the regulation of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, both in vitro and in vivo. It has also been shown to inhibit the growth and migration of cancer cells, as well as angiogenesis. In neuropharmacology, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease. It has also been shown to protect neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate has several advantages for lab experiments, including its high potency and selectivity for HDAC inhibition, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
For research on (3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate include the development of more potent and selective HDAC inhibitors, as well as the exploration of its potential applications in other areas of scientific research, such as immunology and infectious diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
合成方法
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate can be synthesized using a multi-step process that involves the condensation of 2-naphthol with pentan-2-one, followed by the reaction with 3-bromopropionic acid and acetic anhydride. The final product is obtained after purification using column chromatography and recrystallization.
属性
IUPAC Name |
(3-naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O4/c1-3-4-5-12-23-21-15-14-19(29-17(2)27)16-24(21)30-26(28)25(23)22-13-8-10-18-9-6-7-11-20(18)22/h6-11,13-16H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZZIKHLOOSWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[[(1-methylpiperidin-4-yl)amino]methyl]phenyl]acetamide](/img/structure/B7463882.png)
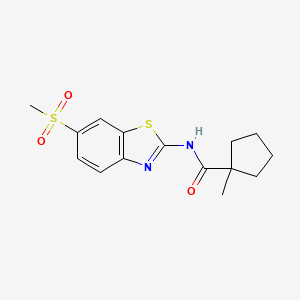
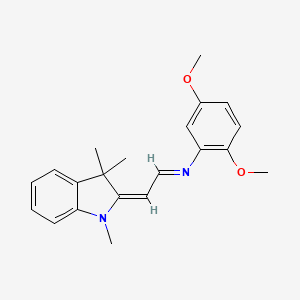
![N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B7463906.png)
![(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B7463913.png)

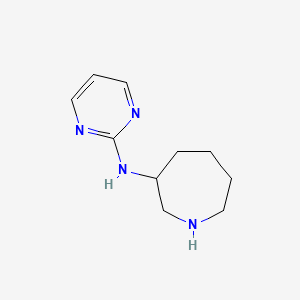

![[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate](/img/structure/B7463931.png)
![4-[(4-Chlorophenoxy)-methylphosphoryl]oxy-1,2-dimethylbenzene](/img/structure/B7463934.png)
![6-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7463954.png)
![N-[3-(benzimidazol-1-yl)propyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide](/img/structure/B7463967.png)
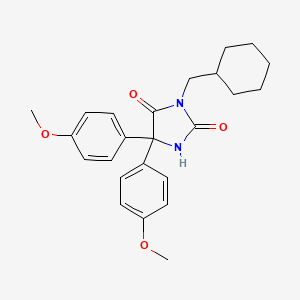
![[2-(2-Nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 2-chloro-5-nitrobenzoate](/img/structure/B7463980.png)